molecular formula C19H23N7O B7144994 N-(5-cyclohexyl-2-methylpyrazol-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

Cat. No.: B7144994
M. Wt: 365.4 g/mol
InChI Key: DIHBSIJLTCTPHY-UHFFFAOYSA-N
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Description

“N-(5-cyclohexyl-2-methylpyrazol-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide” is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a phenylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-25-18(12-17(22-25)15-5-3-2-4-6-15)21-19(27)11-14-7-9-16(10-8-14)26-13-20-23-24-26/h7-10,12-13,15H,2-6,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHBSIJLTCTPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCCC2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-cyclohexyl-2-methylpyrazol-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the cyclohexyl group: This step might involve alkylation reactions.

    Formation of the tetrazole ring: This can be synthesized via cyclization reactions involving azides and nitriles.

    Coupling of the pyrazole and tetrazole rings: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but might include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Biological Probes: Used in studying biological pathways and mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymers: Incorporation into polymer structures for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyrazole and tetrazole rings could play a role in binding to the active sites of proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclohexyl-2-methylpyrazol-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide: might be compared with other pyrazole or tetrazole derivatives.

    Unique Features: The combination of the pyrazole and tetrazole rings with a phenylacetamide moiety might confer unique biological activities or chemical properties.

Highlighting Uniqueness

    Structural Uniqueness: The specific arrangement of functional groups.

    Biological Activity: Potential for unique interactions with biological targets.

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